Ethyl 2-chloro-5-nitrobenzoate
Overview
Description
Ethyl 2-chloro-5-nitrobenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound Ethyl 2-chloro-5-nitrobenzoate is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to Ethyl 2-chloro-5-nitrobenzoate.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorinated nitrobenzene derivatives with other chemical entities. For instance, Ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate was synthesized by reacting ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide, indicating a nucleophilic substitution reaction that could be relevant to the synthesis of Ethyl 2-chloro-5-nitrobenzoate . Similarly, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate involved reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid, which suggests that Ethyl 2-chloro-5-nitrobenzoate could also be synthesized through a reaction involving a chlorinated starting material and a nitrobenzoic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic and X-ray diffraction techniques. For example, the crystal structure of Ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate was described, and the dihedral angle between the two benzene rings was measured . This information is crucial as it provides insight into the potential molecular geometry of Ethyl 2-chloro-5-nitrobenzoate, which may also exhibit a distinct dihedral angle between its aromatic ring and the ester moiety.
Chemical Reactions Analysis
The chemical reactivity of chloro-nitrobenzoate derivatives can be inferred from the reactions of similar compounds. For instance, 1-Methyl-2-chloromethyl-5-nitroimidazole underwent a C-alkylation reaction according to the SRN1 mechanism, followed by base-promoted nitrous acid elimination . This suggests that Ethyl 2-chloro-5-nitrobenzoate might also participate in nucleophilic substitution reactions and could be reactive towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-chloro-5-nitrobenzoate can be deduced from the properties of structurally similar compounds. The presence of electron-withdrawing nitro and chloro groups is likely to influence the compound's acidity, reactivity, and stability. For example, the molecular salts of 2-Chloro-4-nitrobenzoic acid demonstrated the importance of halogen bonds in crystal stabilization . This suggests that Ethyl 2-chloro-5-nitrobenzoate may also form halogen bonds, affecting its solid-state properties. Additionally, the HOMO and LUMO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate indicated charge transfer within the molecule, which could be relevant to the electronic properties of Ethyl 2-chloro-5-nitrobenzoate .
Scientific Research Applications
Photonic Applications
- Nonlinear Optical Properties : Ethyl 2-chloro-5-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties. These compounds, when doped into polymers like PMMA, exhibit significant nonlinear optical behavior, making them promising for photonic device applications. One such derivative, ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate, demonstrated reverse saturable absorption, which is critical for optical limiting applications in photonics (Nair et al., 2022).
Chemical Synthesis
- Synthesis of Butafenacil : A novel process using methyl 2-chloro-5-nitrobenzoate as a material for synthesizing Butafenacil, a compound of interest in chemical manufacturing, was reported. This synthesis involved reduction, condensation, cyclization, methylation, and acylation steps (Liu Ai-ju, 2015).
- Esterification Studies : Research on the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquid highlights the potential utility of ethyl 2-chloro-5-nitrobenzoate in synthetic chemistry. The study focused on optimizing reaction conditions and analyzing the yield and purity of the resulting compounds (Liang Hong-ze, 2013).
Materials Science
- Synthesis of Photopolymers : Studies on the synthesis of polymers with azidonitrobenzoyl groups included the use of derivatives of ethyl 2-chloro-5-nitrobenzoate. These polymers were synthesized for investigating their photochemical and thermochemical reactions, indicating their potential in advanced material science applications (Nishikubo et al., 1981).
Cytotoxic Properties
- Cytotoxicity of Complexes : The cytotoxic properties of certain complexes derived from ethyl 2-chloro-5-nitrobenzoate were studied. These compounds showed significant cytotoxicity to both normal and carcinoma cells, suggesting their potential in medical research (Wang, 2013).
Environmental Chemistry
- Herbicide Activation Study : Ethyl 2-chloro-5-nitrobenzoate was studied in the context of herbicide activation by light. This research is crucial in understanding the environmental impact and mechanisms of action of certain herbicides (Devlin et al., 1983).
properties
IUPAC Name |
ethyl 2-chloro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOMCDVAPASMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378945 | |
Record name | ethyl 2-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-nitrobenzoate | |
CAS RN |
16588-17-3 | |
Record name | ethyl 2-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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